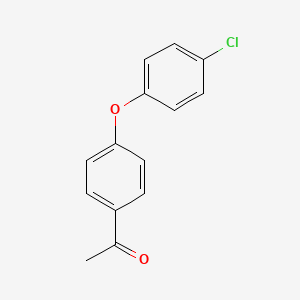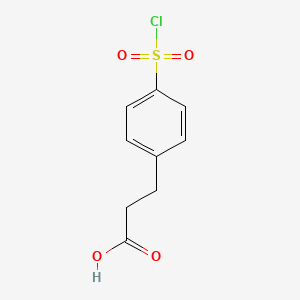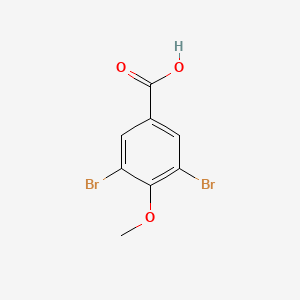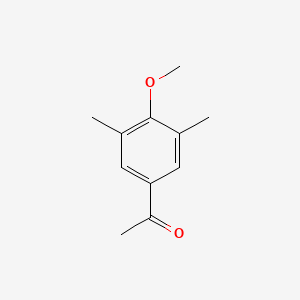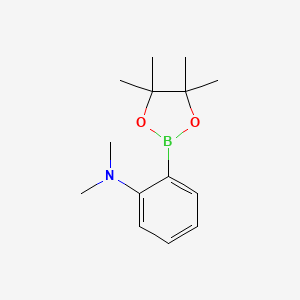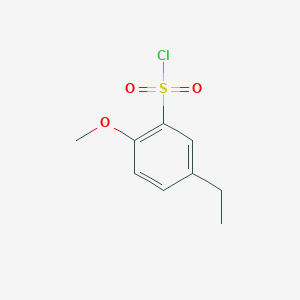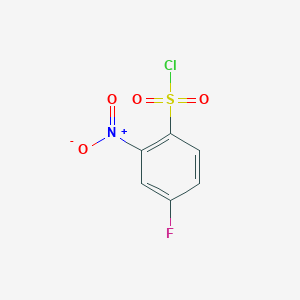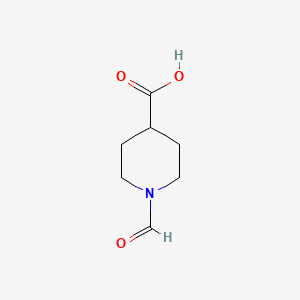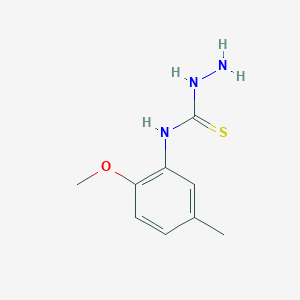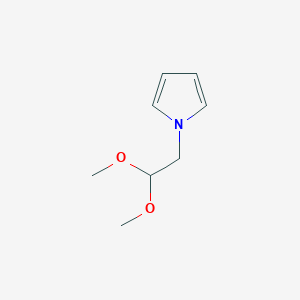
1-(2,2-Dimethoxyethyl)-1H-pyrrole
Übersicht
Beschreibung
1-(2,2-Dimethoxyethyl)-1H-pyrrole (DMEHP) is a heterocyclic compound with a unique structure and properties. It has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
- Synthesis Through Flash Vacuum Pyrolysis (FVP): The synthesis of 3-hydroxy-1H-pyrrole, a related compound to 1-(2,2-Dimethoxyethyl)-1H-pyrrole, can be achieved through Flash Vacuum Pyrolysis (FVP) of specific precursors, showing potential routes for synthesizing similar compounds (Hill et al., 2009).
Spectroscopic Characterization and Reactivity
- Characterization and Electrophilicity Analysis: Pyrrole tosylhydrazones, chemically similar to this compound, have been characterized by various spectroscopic techniques. These molecules demonstrate strong electrophile characteristics, important for understanding the reactivity of similar compounds (Singh et al., 2015).
Molecular Interactions and Bonding
- Intermolecular Hydrogen Bonding: Studies on compounds with 2,2-dimethylbutynoic acid and pyridone termini, related in structure to this compound, show intermolecular hydrogen bonding between amide and carboxylic acid groups. This highlights the potential for hydrogen bonding in similar structures (Wash et al., 1997).
Biological Activity
- Antibacterial and Analgesic Activity: Compounds structurally similar to this compound have shown antibacterial and analgesic activities, suggesting potential biological applications for this compound in medical research (Gein et al., 2010).
Non-Linear Optical Properties
- Non-Linear Optical (NLO) Response: Studies on pyrrole-2,5-dione derivatives, which share a similar pyrrole core with this compound, indicate that these compounds may exhibit significant non-linear optical properties. This suggests potential applications in optical and electronic devices (Paprocka et al., 2022).
Electromagnetic and Optical Studies
- Spectroscopic and Quantum Mechanical Studies: Investigations into the structural, electromagnetic, and opticalproperties of 1-(2-aminophenyl) pyrrole and its analogs, which are structurally related to this compound, offer insights into the potential applications of these compounds in material science. This includes their use in electronic and photonic devices due to their unique electromagnetic and optical properties (Srikanth et al., 2020).
Applications in Polymer Science
- Electrochromic and Ion Receptor Properties: The study of N-linked polybispyrroles, which include a similar pyrrole structure as in this compound, reveals their potential in polymer science. These compounds have shown exciting electrochromic and ion receptor properties, indicating their usefulness in creating smart materials and sensors (Mert et al., 2013).
Molecular Interaction Analysis
- Molecular Structure and Chemical Reactivity: Research on pyrrole hydrazide–hydrazone derivatives, closely related to this compound, highlights detailed molecular interaction analyses. These studies shed light on the potential chemical reactivity and interaction profiles of similar compounds, useful in designing new materials and pharmaceuticals (Rawat & Singh, 2014).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity: The synthesis of pyrrole derivatives and their evaluation as antimicrobial agents demonstrates the potential of compounds like this compound in developing new antimicrobial treatments (Hublikar et al., 2019).
Quantum Chemical Studies
- Quantum Chemical Calculations and Corrosion Inhibition: Studies on pyrrole derivatives, including those with structures similar to this compound, have explored their corrosion inhibition properties through quantum chemical calculations. This research indicates possible applications in material science, particularly in corrosion prevention (Louroubi et al., 2019).
Eigenschaften
IUPAC Name |
1-(2,2-dimethoxyethyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPYGFRXGDLMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377463 | |
| Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93217-61-9 | |
| Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


